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Compound of Interest

Compound Name:
H-Gly-pro-arg-pro-pro-glu-arg-his-

gln-ser-NH2

CAS No.: 149836-35-1

Cat. No.: B114191

Get Quote

Executive Summary
GPRPPERHQS (Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser) is a synthetic decapeptide

designed to inhibit fibrin polymerization with higher affinity than the standard tetrapeptide

GPRP (Gly-Pro-Arg-Pro). While primarily used to prevent gelation in plasma or target thrombi

in imaging, its application in cellular models (e.g., platelet adhesion assays, 3D fibrin scaffolds,

or endothelial co-cultures) introduces specific off-target risks.

Primary Off-Target Concern: Unintended antagonism of the GPIIb/IIIa (integrin

) receptor and potential modulation of Protease-Activated Receptors (PARs), which can
confound data regarding cell adhesion, migration, and signal transduction.
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Feature
GPRPPERHQS

(Decapeptide)
GPRP (Standard
Tetrapeptide)

Anti-Fibrin Antibody

(Alternative)

Primary Target
Fibrinogen 'a' pocket

(High Affinity)

Fibrinogen 'a' pocket

(Low Affinity)

Fibrin/Fibrinogen

Epitopes

IC50 (Polymerization)

~mM range (2.3x

more potent than

GPRP)

High mM (Requires

~1-4 mM)
nM range

Major Off-Target
GPIIb/IIIa Interference

(Steric/Competitive)

Osmotic Stress (due

to high conc.)

Fc Receptor Binding

(on immune cells)

Stability (

)

High (due to C-term

extension)

Low (Rapid

proteolysis in serum)
Very High

Cellular Risk
Altered platelet/cell

spreading

Non-specific toxicity at

>5mM

Steric hindrance in 3D

gels

Scientific Mechanism & Off-Target Pathways
To understand the off-target effects, one must distinguish the intended mechanism from the

collateral interactions.

The Intended Mechanism: 'Knob-Hole' Blockade
Thrombin cleaves Fibrinopeptide A from Fibrinogen, exposing the N-terminal sequence

GPRV... (the 'A' knob). This knob binds to the 'a' hole in the

-chain of another fibrinogen molecule, triggering polymerization.[1]

GPRPPERHQS mimics this 'A' knob.

It binds the 'a' hole, capping the fibrinogen and preventing mesh formation.

The Off-Target Mechanism: Integrin & Receptor Cross-
Talk

GPIIb/IIIa (Integrin
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) Blockade: Fibrinogen bridges platelets by binding GPIIb/IIIa.[2][3] While GPRP-mimetics
target the 'a' hole, the 'a' hole is structurally distinct from the RGD-binding site. However,
high concentrations of GPRP-mimetics can sterically hinder fibrinogen's ability to engage
GPIIb/IIIa, or the peptide itself may weakly interact with the integrin pocket due to the
Arginine (R) charge, mimicking RGD to a lesser extent.

PAR Receptor Modulation: Thrombin activates PAR1 and PAR4 by cleaving them to expose

a tethered ligand.[4][5]

PAR1 Ligand: SFLLRN...

PAR4 Ligand: GYPGQV...

GPRP Sequence: G-P-R...

Risk:[6][7] While distinct, the cationic nature of the Arginine in GPRPPERHQS can interact

with the acidic extracellular loops of PARs, potentially acting as a weak antagonist or

desensitizing the receptor in sensitive calcium-flux assays.

Mechanistic Diagram
The following diagram illustrates the intended blockade versus the off-target interference in a

platelet/endothelial model.
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Caption: GPRPPERHQS blocks Fibrinogen polymerization (intended) but may collaterally

inhibit GPIIb/IIIa-mediated platelet signaling (off-target).
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To validate GPRPPERHQS performance and rule out off-target effects in your specific model,

use the following self-validating workflows.

Protocol A: Specificity Verification (Clotting vs.
Adhesion)
Objective: Determine if the peptide inhibits clotting without affecting cell adhesion (integrin

function).

Preparation:

Control: Tyrode’s buffer + Fibrinogen (2 mg/mL).

Test: Buffer + Fibrinogen + GPRPPERHQS (Titrate 0.1 mM to 2 mM).

Alternative: Buffer + Fibrinogen + GPRP (Standard, 4 mM).

Thrombin Challenge (Clotting):

Add Thrombin (0.5 U/mL). Measure OD405nm (turbidity) over 30 mins.

Success Criteria: OD remains flat (no clot) in Test arm.

Adhesion Challenge (Off-Target Check):

Coat 96-well plate with Fibrinogen.

Add Calcein-AM labeled platelets (or CHO cells expressing

) in the presence of the peptide (without Thrombin).

Incubate 45 mins, wash 3x. Measure Fluorescence.

Interpretation: If Fluorescence in Test arm < Control arm, GPRPPERHQS is inhibiting

integrin binding (Off-Target Effect).

Protocol B: Cytotoxicity & Stability Assay
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Objective: Confirm the peptide does not induce lysis or apoptosis over long-term culture (24-

48h).

Seed Cells: HUVECs or HEK293 in 96-well format.

Treatment: Add GPRPPERHQS (1 mM) vs. Vehicle (PBS).

Readout:

LDH Release (4h): Measures membrane integrity (necrosis).

CellTiter-Glo (24h): Measures ATP (viability).

Stability Check (LC-MS):

Incubate peptide in cell media at 37°C.[7]

Sample at 0, 4, 12, 24h.

Analyze via LC-MS to detect cleavage of the "PERHQS" tail. Loss of tail reverts affinity to

that of standard GPRP.

Technical Analysis: GPRPPERHQS vs. Alternatives
GPRPPERHQS (The "Advanced" Peptide)

Pros: The "PERHQS" extension stabilizes the secondary structure, fitting the 'a' pocket more

tightly. This allows for lower working concentrations (0.5 - 1 mM) compared to GPRP,

reducing osmotic stress.

Cons: The longer sequence increases the surface area for non-specific binding. The histidine

(H) and glutamine (Q) residues can participate in hydrogen bonding with non-target

receptors.

Verdict: Best for short-term assays where high potency is required to stop micro-clots in

sensitive microfluidic devices.

GPRP (The "Standard" Peptide)
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Pros: Cheap, well-characterized.

Cons: Low affinity (

). Requires massive excess (2-5 mM) to effectively compete with fibrin polymerization. This
high molarity changes the osmolarity of the culture medium, which can shrink cells and alter
mechanotransduction pathways—a major "off-target" artifact in mechanobiology.

Verdict: Acceptable for routine coagulation checks, but poor for delicate cell culture models.

Small Molecule / Antibody Alternatives
DS-Fibrinogen Antibodies: Bind specific epitopes to block polymerization.

Pros: Zero osmotic effect, extremely high specificity.

Cons: Expensive; antibodies are large (150 kDa) and may not diffuse into dense cell

aggregates or 3D spheroids as well as peptides (1 kDa).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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